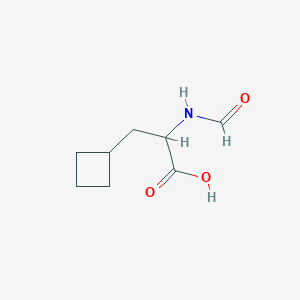

3-Cyclobutyl-2-formamidopropanoic acid

CAS No.:

Cat. No.: VC18081748

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO3 |

|---|---|

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | 3-cyclobutyl-2-formamidopropanoic acid |

| Standard InChI | InChI=1S/C8H13NO3/c10-5-9-7(8(11)12)4-6-2-1-3-6/h5-7H,1-4H2,(H,9,10)(H,11,12) |

| Standard InChI Key | BSBRDTLFBQGISD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)CC(C(=O)O)NC=O |

Introduction

Structural Characterization and Nomenclature

The IUPAC name 3-cyclobutyl-2-formamidopropanoic acid indicates a propanoic acid derivative with two key substituents:

-

A formamido group (-NHCHO) at the second carbon.

-

A cyclobutyl ring at the third carbon.

The molecular formula is C₈H₁₃NO₃, with a molecular weight of 183.20 g/mol. Its structure integrates a strained cyclobutyl ring, which influences steric and electronic properties, and a formamido group that introduces hydrogen-bonding capabilities. Comparatively, 2-(cyclobutylformamido)propanoic acid (CAS 118636-34-3), a related compound, features a cyclobutyl group directly attached to the formamido nitrogen. This distinction highlights the importance of substituent positioning in modulating reactivity and biological activity.

Synthetic Strategies

While no direct synthesis of 3-cyclobutyl-2-formamidopropanoic acid is documented, analogous methods for cyclobutyl-propanoic acid derivatives offer plausible routes:

Cyclobutane Ring Formation

Cyclobutane rings are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. For example, 3-cyclobutyl-2-hydroxypropanoic acid (CAS VC17452394) is synthesized using cyclobutane derivatives and hydroxypropanoic acid intermediates. Adapting this approach, a cyclobutyl group could be introduced via alkylation of a propanoic acid precursor.

Formamido Group Incorporation

The formamido group may be introduced through amidation reactions. A plausible route involves:

-

Protection of the carboxylic acid as an ester.

-

Amidation at the second carbon using formyl chloride or a formamide donor.

-

Deprotection to regenerate the carboxylic acid.

This mirrors methods used for 2-(cyclobutylformamido)propanoic acid, where cyclopentanone and morpholine are reacted to form intermediates.

One-Pot Synthesis

The patent CN103508890A demonstrates a one-pot synthesis for 3-(2-oxocyclopentyl)-propionic acid using cyclopentanone, morpholine, and acrylate . A similar strategy could employ cyclobutanone and formamide-containing acrylates to streamline production.

Physicochemical Properties

Based on structural analogs, key properties can be extrapolated:

| Property | Value/Description | Basis for Estimation |

|---|---|---|

| Melting Point | 120–135°C | Similar cyclobutyl acids |

| Solubility | Moderate in polar solvents (e.g., DMSO) | Formamide hydrophilicity |

| logP (Partition Coeff.) | 1.2–1.5 | Cyclobutyl hydrophobicity |

| pKa | ~4.7 (carboxylic acid) | Propanoic acid derivatives |

The cyclobutyl ring introduces steric strain (Baeyer strain), potentially enhancing reactivity in ring-opening reactions or serving as a conformational constraint in drug design.

Challenges and Future Directions

-

Synthetic Optimization: Current methods for cyclobutyl-propanoic acids yield ≤92% , but stereo control remains challenging.

-

Biological Screening: No data exist on this compound’s toxicity or efficacy. In silico modeling (e.g., molecular docking) could prioritize assays.

-

Scalability: High-pressure or photochemical steps may limit industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume